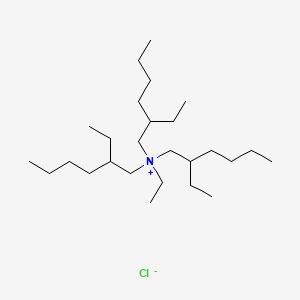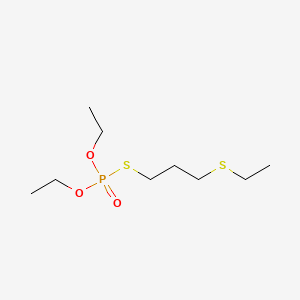
(2-Chloro-1-(4-hydroxyphenyl)-2-oxoethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Hydroxy-phenylglycine chloride-HCl is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly β-lactam antibiotics such as amoxicillin and cephalexin . This compound is known for its role in fine-chemical synthesis and its high demand in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of p-hydroxy-phenylglycine chloride-HCl can be achieved through both chemical and enzymatic synthesis. One common chemical method involves the esterification of DL-p-hydroxyphenylglycine with thionyl chloride to form DL-p-hydroxyphenylglycine methyl ester, followed by hydrolysis to yield the desired compound . Another approach is the chiral separation of DL-p-hydroxyphenylglycine using benzenesulfonic acid as a chiral agent .
Industrial Production Methods
Industrial production often employs biocatalytic processes due to their efficiency and lower environmental impact. For instance, a whole-cell transformation process using Escherichia coli expressing D-hydantoinase and N-carbamoylase can convert DL-hydroxyphenylhydantoin to p-hydroxy-phenylglycine chloride-HCl . This method is cost-effective and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
p-Hydroxy-phenylglycine chloride-HCl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Common substitution reactions involve halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include aromatic aldehydes, amines, and halogenated derivatives, which are valuable intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
p-Hydroxy-phenylglycine chloride-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein engineering.
Industry: The compound is employed in the manufacture of fine chemicals and aromatic aldehydes.
Mecanismo De Acción
The mechanism of action of p-hydroxy-phenylglycine chloride-HCl involves its role as an intermediate in enzymatic reactions. For example, in the synthesis of β-lactam antibiotics, the compound undergoes enzymatic conversion to form the active pharmaceutical ingredient. The molecular targets and pathways involved include the catalytic activity of enzymes like D-hydantoinase and N-carbamoylase, which facilitate the transformation of the compound into its desired form .
Comparación Con Compuestos Similares
Similar Compounds
DL-p-hydroxyphenylglycine: A racemic mixture that requires chiral separation for specific applications.
DL-hydroxyphenylhydantoin: A precursor in the biocatalytic production of p-hydroxy-phenylglycine chloride-HCl.
Uniqueness
p-Hydroxy-phenylglycine chloride-HCl is unique due to its high enantiomeric purity and its efficiency in industrial applications. Its biocatalytic production methods offer a sustainable and cost-effective alternative to traditional chemical synthesis, making it a valuable compound in various fields .
Propiedades
Número CAS |
50359-19-8 |
|---|---|
Fórmula molecular |
C8H9Cl2NO2 |
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
2-amino-2-(4-hydroxyphenyl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-8(12)7(10)5-1-3-6(11)4-2-5;/h1-4,7,11H,10H2;1H |
Clave InChI |
MRFJAULKKHVIGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)Cl)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


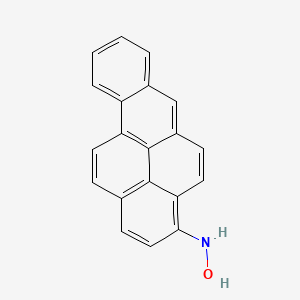

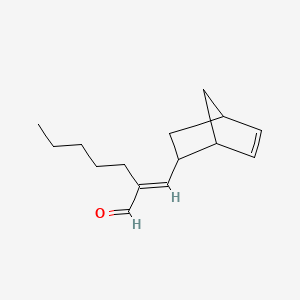
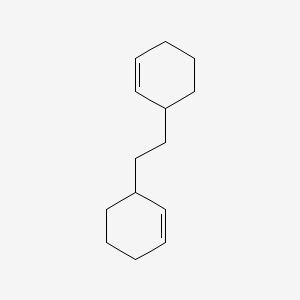


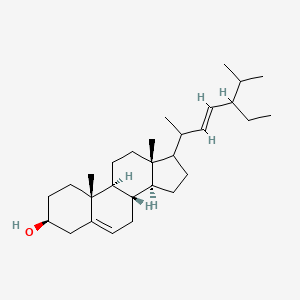
![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
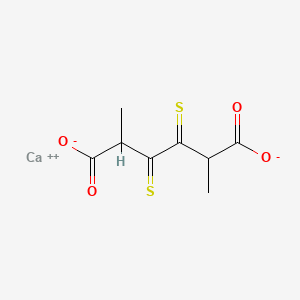
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
